molecular formula C22H19N3O5 B2818486 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one CAS No. 931717-74-7

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one

Numéro de catalogue: B2818486
Numéro CAS: 931717-74-7
Poids moléculaire: 405.41
Clé InChI: CSDUNCUWQAFGPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a coumarin derivative featuring a 1,2,4-oxadiazole ring at position 3 of the coumarin core. The oxadiazole is substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group, while position 7 of the coumarin bears a diethylamino substituent. The diethylamino group improves solubility in organic solvents and may modulate fluorescence properties .

Propriétés

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-3-25(4-2)15-7-5-13-9-16(22(26)29-18(13)11-15)21-23-20(24-30-21)14-6-8-17-19(10-14)28-12-27-17/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDUNCUWQAFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction to form the oxadiazole ring . The chromenone moiety is then introduced through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparaison Avec Des Composés Similaires

Key Structural Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural Comparison

Compound Name Core Structure Substituents at Position 3 (Coumarin) Key Functional Groups Molecular Formula
Target Compound Coumarin 3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl Oxadiazole, Benzodioxol, Diethylamino C22H17N3O5*
E594-0041 () Coumarin 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl Oxadiazole, Pyridine, Diethylamino C20H18N4O3
3-(2-(Phenylimino)-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5b, ) Coumarin Thiazole with phenylimino and p-tolyl groups Thiazole, Aromatic rings C25H18N2O2S
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j, ) Benzoxazole-Oxadiazole Benzoxazol-5-yl and bromophenyl Benzoxazole, Oxadiazole, Bromine C22H15BrN4O2

*Inferred molecular formula based on substitution pattern (see analysis below).

Structural Insights :

  • Target vs. This substitution increases molecular weight by 42 Da (C7H5O2 vs. C5H4N) and reduces nitrogen content .
  • Target vs. 5b : The oxadiazole ring in the target compound replaces the thiazole in 5b, eliminating sulfur and altering electronic properties. The benzodioxol group provides steric bulk compared to 5b’s p-tolyl substituent .
  • Target vs. 4j : The coumarin core in the target compound contrasts with 4j’s benzoxazole-oxadiazole hybrid. Bromine in 4j enhances halogen bonding but increases molecular weight and lipophilicity .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm)
Target Compound* ~1720 (C=O), ~1600 (C=N, oxadiazole) 1.1–1.3 (t, CH2CH3), 3.4–3.6 (q, NCH2), 6.0–6.2 (s, benzodioxol O–CH2–O) ~164 (C=O), ~150–160 (oxadiazole C=N), ~100–110 (benzodioxol O–CH2–O)
E594-0041 Not reported Not reported Not reported
5b () 1721 (C=O), 1600 (C=N) δ 2.25 (CH3), 3.98 (thiazole H-4), 6.60 (coumarin H-4) 164.1 (C=O), 173.8 (C=N)
4j () 1570 (C=N), 1235 (C–S) δ 2.45 (CH3), 7.25–8.16 (aromatic H) Not reported

*Predicted data based on analogous compounds (e.g., ).

Analysis :

  • The target compound’s IR spectrum aligns with coumarin derivatives, featuring a strong C=O stretch (~1720 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • The diethylamino group’s ^1H-NMR signals (δ 1.1–1.3 for CH2CH3 and δ 3.4–3.6 for NCH2) are consistent with tertiary amines in similar structures .
  • The benzodioxol group’s O–CH2–O protons are expected near δ 6.0–6.2, distinct from pyridine’s aromatic protons in E594-0041 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.